molecular formula C13H14N2O2S B2360275 N-(3-methylisothiazol-5-yl)-2-(m-tolyloxy)acetamide CAS No. 1235654-03-1

N-(3-methylisothiazol-5-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2360275
CAS No.: 1235654-03-1
M. Wt: 262.33
InChI Key: YXWSUGSENULVHJ-UHFFFAOYSA-N
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Description

“N-(3-methylisothiazol-5-yl)-2-(m-tolyloxy)acetamide” is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an isothiazole ring substituted with a methyl group at the 3-position and a tolyloxy group at the 2-position of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylisothiazol-5-yl)-2-(m-tolyloxy)acetamide” typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors such as thioamides and nitriles under oxidative conditions.

    Substitution with Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the isothiazole derivative with acetic anhydride or acetyl chloride.

    Introduction of the Tolyl Group: The tolyloxy group can be introduced through nucleophilic substitution reactions using m-tolyl alcohol and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-methylisothiazol-5-yl)-2-(m-tolyloxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isothiazole ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, acids, or bases may be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including antimicrobial or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(3-methylisothiazol-5-yl)-2-(m-tolyloxy)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylisothiazol-5-yl)-2-(p-tolyloxy)acetamide
  • N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide
  • N-(3-methylisothiazol-5-yl)-2-(phenoxy)acetamide

Uniqueness

“N-(3-methylisothiazol-5-yl)-2-(m-tolyloxy)acetamide” is unique due to the specific substitution pattern on the isothiazole ring and the presence of the m-tolyloxy group. This structural uniqueness may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-4-3-5-11(6-9)17-8-12(16)14-13-7-10(2)15-18-13/h3-7H,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWSUGSENULVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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